molecular formula C10H12BrN B1376693 8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline CAS No. 1339402-29-7

8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B1376693
CAS No.: 1339402-29-7
M. Wt: 226.11 g/mol
InChI Key: UNVOLWWRSRUVQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is an organic compound with the molecular formula C10H12BrN It is a derivative of tetrahydroisoquinoline, characterized by the presence of a bromine atom at the 8th position and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline typically involves the bromination of 3-methyl-1,2,3,4-tetrahydro-isoquinoline. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination at the 8th position.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process would likely involve large-scale bromination reactions with appropriate safety and environmental controls to handle bromine and other reagents.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.

    Reduction: The compound can be reduced to remove the bromine atom, yielding 3-methyl-1,2,3,4-tetrahydro-isoquinoline.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea under appropriate conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: 3-Methyl-1,2,3,4-tetrahydro-isoquinoline.

    Substitution: Various substituted isoquinoline derivatives.

Scientific Research Applications

8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and methyl groups. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

    3-Methyl-1,2,3,4-tetrahydro-isoquinoline: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    8-Bromo-1,2,3,4-tetrahydro-isoquinoline: Lacks the methyl group, which may affect its biological activity and reactivity.

Uniqueness: 8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline is unique due to the presence of both a bromine atom and a methyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-5-8-3-2-4-10(11)9(8)6-12-7/h2-4,7,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVOLWWRSRUVQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1339402-29-7
Record name 8-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 2
8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 3
8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 4
8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 5
8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline
Reactant of Route 6
8-Bromo-3-methyl-1,2,3,4-tetrahydro-isoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.